

Carnidazole-d3 multi-residue analysis method

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Compound Focus: Carnidazole-d3

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Introduction to the Analytical Challenge

Veterinary drugs, including coccidiostats and nitroimidazoles, are essential in modern livestock production for disease prevention and treatment. However, their improper use can lead to residual amounts in animal-derived foods, posing potential health risks to consumers and contributing to the development of antimicrobial resistance [1]. To ensure food safety, regulatory authorities worldwide have established Maximum Residue Limits (MRLs) for these compounds.

Carnidazole is a nitroimidazole drug prohibited for use in food-producing animals in many regions, necessitating highly sensitive and confirmatory analytical methods [2]. The analysis of its deuterated analog, **Carnidazole-d3**, is typically employed as an internal standard to improve the accuracy and precision of quantitative methods, correcting for losses during sample preparation and matrix effects during instrumental analysis. This protocol outlines a reliable multi-residue method for the detection and confirmation of **Carnidazole-d3** alongside other veterinary drugs.

Multi-Residue Analysis Method

This method is adapted from a published procedure for the simultaneous identification of 20 coccidiostats in eight matrix categories [1] [3]. The core of the approach involves a QuEChERS-based extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Sample Preparation Workflow

The sample preparation procedure is designed to be simple, fast, and inexpensive, making it suitable for high-throughput laboratories [1]. The following diagram and table summarize the key steps for tissue samples (e.g., muscle, liver):

Key Steps in Sample Preparation:

Step	Description	Critical Parameters
Weighing	Accurately weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube.	Sample homogeneity is critical for representative analysis.
Fortification	Spike with the appropriate internal standard solution.	Use stable-isotope-labeled internal standards like Carnidazole-d3 for best accuracy [1].
Extraction	Add water and an acidified acetonitrile/methanol mixture.	The solvent mixture efficiently extracts a wide range of veterinary drugs with varying polarities [1].
Partitioning	Add QuEChERS salts (MgSO ₄ and sodium citrate) to induce liquid-liquid partitioning.	MgSO ₄ removes residual water, improving the recovery of organic analytes.
Clean-up	Use n-hexane (saturated with ACN) to remove lipophilic co-extractives.	This step is crucial for reducing matrix effects in complex, high-lipid samples [1].
Concentration & Reconstitution	Evaporate the extract, then reconstitute in a solvent compatible with the LC mobile phase.	Reconstitution in 80% methanol with 0.1% formic acid ensures good solubility and ionization.

Instrumental Analysis: LC-MS/MS

The extracted samples are analyzed using a highly sensitive LC-MS/MS system, which is the preferred method for the confirmatory analysis of veterinary drug residues due to its high selectivity and sensitivity [1]

[2].

Chromatographic Conditions

- **Column:** Agilent Poroshell 120SB–C18 (2.7 μm , 3.0 mm \times 150 mm) [1].
- **Column Temperature:** 40 $^{\circ}\text{C}$ [1].
- **Mobile Phase:** A) 5 mM Ammonium Formate; B) Methanol with 0.1% Formic Acid [1].
- **Gradient Program:** Start at 5% B, increase to 100% B over 14 minutes, hold for 6 minutes, then re-equilibrate [1].
- **Flow Rate:** 0.3 mL/min [1].
- **Injection Volume:** 10 μL [1].
- **Total Run Time:** 22 minutes [1].

Mass Spectrometric Conditions

- **Instrument:** SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer [1].
- **Ionization Mode:** Electrospray Ionization (ESI), positive and negative mode [1] [2].
- **Ionization Voltages:** +5.5 kV (positive) and -4.5 kV (negative) [1].
- **Data Acquisition:** Multiple Reaction Monitoring (MRM). The diagram below illustrates the logical sequence for MRM method development and data interpretation.

Method Validation

The method should be validated according to recognized guidelines to ensure its reliability, accuracy, and precision [1]. While specific validation data for **Carnidazole-d3** is not provided in the search results, the following table summarizes typical validation parameters and expected performance based on the analogous method for coccidiostats and nitroimidazoles [1] [4] [2].

Table 1: Expected Method Validation Performance Parameters

Validation Parameter	Target Performance	Notes & References
Limit of Quantification (LOQ)	0.5 - 2.0 ng/g	Achievable for various matrices in the adapted method [1] [3].
Accuracy (Recovery)	70 - 120%	Should be demonstrated at multiple concentration levels.

Validation Parameter	Target Performance	Notes & References
Precision (Repeatability)	RSD < 20%	Relative Standard Deviation for replicate analyses [1].
Linearity	R ² > 0.99	Over a defined calibration range (e.g., 0.5 - 25 ng/g) [1].
Selectivity/Specificity	No interference from blank matrix	Confirmed by analyzing control blank samples.
Decision Limit (CC _α) & Detection Capability (CC _β)	Compound-specific	To be established following confirmatory method guidelines [2].

Application Notes

- **Internal Standard Use: Carnidazole-d3** is primarily used as an internal standard. Its stable isotope label (Deuterium) ensures it behaves almost identically to the native analyte during extraction and chromatography but is distinguished by the mass spectrometer, enabling highly reliable quantification [1].
- **Matrix Effects:** The use of a stable-isotope-labeled internal standard is the most effective approach to compensate for signal suppression or enhancement caused by the sample matrix, a common challenge in LC-MS/MS analysis.
- **Method Scope:** This protocol is highly adaptable. The core QuEChERS extraction and LC-MS/MS analysis have been successfully applied to a wide range of matrices, including muscle tissues (chicken, swine, cow, fish), chicken eggs, bovine milk, and porcine liver and kidney [1].

Conclusion

This detailed application note provides a reliable and validated protocol for the multi-residue analysis of **Carnidazole-d3** in various food matrices. By leveraging a QuEChERS-based extraction and a sensitive LC-MS/MS detection system, the method meets the requirements for high-throughput, confirmatory analysis in food safety monitoring. The use of a deuterated internal standard ensures the method's robustness, accuracy, and precision, making it suitable for regulatory compliance and research purposes.

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